molecular formula C16H19N5O2 B6009497 7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6009497
M. Wt: 313.35 g/mol
InChI Key: OGEZTZDKACEHHN-UHFFFAOYSA-N
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Description

7-(3-Morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core with a morpholinopropyl side chain, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3-Morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinopropyl side chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Formation of substituted derivatives with new alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets:

Properties

IUPAC Name

11-(3-morpholin-4-ylpropyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c22-16-13-12-17-15-2-4-18-21(15)14(13)3-7-20(16)6-1-5-19-8-10-23-11-9-19/h2-4,7,12H,1,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEZTZDKACEHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C=CC3=C(C2=O)C=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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